PTC596 (CAS: 1610964-64-1), also known as unesbulin, is a highly potent, orally bioavailable small molecule that functions as a direct microtubule polymerization inhibitor and a downregulator of BMI-1 and MCL-1 proteins [1]. Unlike classical tubulin-binding agents that require intravenous administration, PTC596 is formulated for oral delivery and exhibits a long circulating half-life, making it highly suitable for advanced in vivo xenograft models [2]. For procurement teams and principal investigators, PTC596 represents a critical upgrade over first-generation BMI-1 inhibitors and conventional antimitotics, offering high-purity reproducibility and specific utility in multidrug-resistant (MDR) and p53-mutated oncology research workflows [1].
Substituting PTC596 with earlier-generation BMI-1 inhibitors, such as PTC-209, or classical tubulin-binding agents like paclitaxel and vincristine, fundamentally compromises in vivo efficacy and multidrug resistance (MDR) modeling [1]. PTC-209 suffers from poor pharmacokinetic properties and limited potency, which restricts its use to in vitro assays and prevents reliable clinical translation [2]. Furthermore, generic tubulin inhibitors are heavily recognized by the P-glycoprotein (P-gp) efflux pump, leading to rapid drug clearance from resistant cancer cells [3]. Procurement of PTC596 is necessary because it completely evades P-gp-mediated efflux and provides the required oral bioavailability to maintain sustained therapeutic exposure in complex tumor microenvironments[1].
A primary procurement differentiator for PTC596 is its ability to bypass P-glycoprotein (P-gp) mediated drug efflux, a common failure point for classical antimitotics[1]. While standard tubulin inhibitors like paclitaxel and vincristine are active substrates for P-gp, resulting in diminished intracellular concentrations and loss of efficacy in resistant phenotypes, PTC596 is not a P-gp substrate [2]. This allows PTC596 to maintain potent nanomolar cytotoxicity (IC50 < 100 nM) in multidrug-resistant cancer stem cell populations where conventional agents fail[1].
| Evidence Dimension | P-glycoprotein (P-gp) substrate status and MDR efficacy |
| Target Compound Data | PTC596: Not a P-gp substrate; maintains IC50 < 100 nM in resistant cells |
| Comparator Or Baseline | Standard tubulin binders (e.g., Paclitaxel, Vincristine): Active P-gp substrates with high efflux ratios |
| Quantified Difference | PTC596 retains full intracellular potency in MDR models, whereas comparators are actively exported. |
| Conditions | In vitro multidrug-resistant cancer cell line assays |
Selecting PTC596 ensures reliable experimental outcomes in chemoresistant models by eliminating the confounding variable of P-gp-mediated drug efflux.
For in vivo research, PTC596 provides a critical pharmacokinetic advantage over the earlier-generation BMI-1 inhibitor, PTC-209[1]. PTC-209 exhibits limited potency and poor systemic exposure, restricting its utility to cell culture experiments. In contrast, PTC596 demonstrates excellent oral bioavailability, achieving a maximum plasma concentration (Cmax) within 2 to 4 hours post-dosing and maintaining a long circulating half-life [2]. This allows for simple oral suspension dosing (e.g., 5 to 7 mg/kg) in murine xenograft models, directly enabling robust translational research [1].
| Evidence Dimension | In vivo pharmacokinetic viability and dosing route |
| Target Compound Data | PTC596: Orally bioavailable, long half-life, suitable for in vivo dosing (e.g., 7 mg/kg) |
| Comparator Or Baseline | PTC-209: Poor pharmacokinetic properties, restricted to in vitro use |
| Quantified Difference | PTC596 enables oral in vivo efficacy, completely overcoming the PK limitations that halted PTC-209 development. |
| Conditions | Murine xenograft models and Phase 1 pharmacokinetic profiling |
Buyers conducting in vivo animal studies must procure PTC596 over PTC-209 to ensure adequate drug exposure and avoid formulation failures.
PTC596 demonstrates highly consistent potency regardless of the target cell's p53 mutational status, a critical feature for modeling aggressive, treatment-resistant malignancies [1]. In mantle cell lymphoma (MCL) models, the ED50 of PTC596 in p53 wild-type cell lines (e.g., Z-138, JVM-2) was 384.8 ± 117.7 nM, compared to 328.8 ± 29.1 nM in p53 mutant cell lines (e.g., MINO, JeKo-1) [1]. This lack of significant difference (P = 0.57) confirms that PTC596 induces mitochondrial apoptosis independently of the p53 pathway, providing a reliable tool for p53-deficient research workflows [1].
| Evidence Dimension | Efficacy dependence on p53 mutational status (ED50) |
| Target Compound Data | PTC596 in p53-mutant cells: 328.8 ± 29.1 nM |
| Comparator Or Baseline | PTC596 in p53 wild-type cells: 384.8 ± 117.7 nM |
| Quantified Difference | No statistically significant difference in potency (P = 0.57) between p53 wild-type and mutant lines. |
| Conditions | Mantle cell lymphoma (MCL) cell lines evaluated at 72 hours |
Procuring PTC596 guarantees robust cytotoxic performance in p53-deleted or mutated models, which typically resist standard DNA-damaging agents.
In targeted therapy research, PTC596 serves as a critical combination agent to overcome resistance mechanisms induced by primary treatments [1]. For instance, treatment of mantle cell lymphoma with Ibrutinib unexpectedly increases the expression of MCL-1, an anti-apoptotic protein that drives chemoresistance [1]. PTC596 directly downregulates MCL-1 expression, effectively antagonizing the Ibrutinib-induced MCL-1 spike and restoring apoptotic sensitivity [1]. This mechanistic synergy makes PTC596 an essential compound for evaluating combination strategies against relapsed or refractory hematological malignancies [1].
| Evidence Dimension | Modulation of MCL-1 anti-apoptotic protein levels |
| Target Compound Data | PTC596 + Ibrutinib: Decreases MCL-1 expression and induces synergistic apoptosis |
| Comparator Or Baseline | Ibrutinib alone: Unexpectedly increases MCL-1 expression, promoting survival |
| Quantified Difference | PTC596 counteracts the resistance-driving MCL-1 upregulation caused by Ibrutinib monotherapy. |
| Conditions | Z-138 and REC-1 mantle cell lymphoma cells |
Researchers studying Ibrutinib resistance must procure PTC596 to specifically target and suppress the compensatory MCL-1 upregulation pathway.
Due to its excellent oral bioavailability and long circulating half-life, PTC596 is the optimal choice for in vivo studies where older BMI-1 inhibitors (like PTC-209) fail due to poor pharmacokinetics[1].
Because PTC596 evades the P-glycoprotein efflux pump, it is highly suited for establishing baseline cytotoxicity in MDR models that actively export classical tubulin inhibitors like paclitaxel [2].
With demonstrated equipotency across p53 wild-type and p53-mutant cell lines, PTC596 is an ideal targeted agent for investigating p53-independent mitochondrial apoptosis pathways [3].
PTC596 is specifically procured to counteract compensatory survival mechanisms, such as Ibrutinib-induced MCL-1 upregulation, making it a critical tool in relapsed/refractory hematological cancer models[3].